2-chloro-N-(2,5-dimethylphenyl)propanamide
Description
2-Chloro-N-(2,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 2,5-dimethylphenyl group and the alpha carbon is substituted with a chlorine atom
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-5-8(2)10(6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQOYYSGXWMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-dimethylphenylamine+2-chloropropanoyl chloride→2-chloro-N-(2,5-dimethylphenyl)propanamide+HCl
Industrial Production Methods: In an industrial setting, the production of 2-chloro-N-(2,5-dimethylphenyl)propanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-chloro-N-(2,5-dimethylphenyl)propanamide can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other functional groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although specific conditions need to be optimized to prevent over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted amides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-N-(2,5-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- 2-Chloro-N-(2,4-dimethylphenyl)propanamide
- 3-Chloro-N-(2,5-dimethylphenyl)propanamide
Comparison:
- Structural Differences: The position of the chlorine atom and the methyl groups on the phenyl ring can significantly affect the chemical reactivity and biological activity of the compounds.
- Uniqueness: 2-Chloro-N-(2,5-dimethylphenyl)propanamide is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its reactivity in chemical synthesis.
Biological Activity
2-Chloro-N-(2,5-dimethylphenyl)propanamide is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(2,5-dimethylphenyl)propanamide is C₁₁H₁₄ClNO, with a molecular weight of approximately 211.688 g/mol. The compound features a propanamide backbone with a chloro substituent and a dimethylphenyl moiety. The presence of the chloro group enhances its reactivity, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.688 g/mol |
| Functional Groups | Amide, Chloro |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride. This reaction is conducted in an inert organic solvent under controlled conditions to minimize side reactions. The process can be summarized as follows:
- Reagents : 2,5-Dimethylaniline and chloroacetyl chloride.
- Solvent : Organic solvent (e.g., dichloromethane).
- Reaction Type : Nucleophilic acyl substitution.
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N-(2,5-dimethylphenyl)propanamide exhibit significant antimicrobial activity. For instance, derivatives of compounds containing the 2,5-dimethylphenyl scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship suggests that modifications in this scaffold can enhance antimicrobial efficacy against resistant strains .
Anticancer Activity
Studies have demonstrated that related compounds exhibit antiproliferative effects on cancer cell lines such as HeLa cells. For example, certain derivatives have shown IC50 values ranging from 0.69 μM to 11 μM, indicating their potential as anticancer agents . The mechanisms underlying these effects may involve the inhibition of specific cellular pathways essential for cancer cell survival.
Enzyme Inhibition
The biological activity of 2-chloro-N-(2,5-dimethylphenyl)propanamide may also be linked to its ability to interact with enzymes or receptors in biochemical pathways. While specific studies detailing its mechanisms remain limited, the presence of the chloro group suggests potential interactions that could modulate enzyme activity .
Case Studies
-
Antiproliferative Effects : A study evaluated the effects of several derivatives on HeLa cells, demonstrating significant growth inhibition compared to standard treatments like doxorubicin .
Compound IC50 (μM) Doxorubicin 2.29 Compound A 0.69 Compound B 11 - Antimicrobial Screening : Another study focused on the antimicrobial properties of derivatives based on similar structures and found notable activity against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
